molecular formula C19H23NO3 B13725314 (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid

(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid

Cat. No.: B13725314
M. Wt: 313.4 g/mol
InChI Key: GCOAGFKQFBCBJY-SFHVURJKSA-N
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Description

(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxy group attached to a phenyl ring, an isopropylamino group, and a propanoic acid moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.

    Introduction of the isopropylamino group: The benzyloxyphenyl intermediate is then reacted with isopropylamine under suitable conditions to introduce the isopropylamino group.

    Formation of the propanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and isopropylamino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(4-(benzyloxy)phenyl)-2-(isopropylamino)propanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. The presence of both the benzyloxy and isopropylamino groups also contributes to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(2S)-3-(4-phenylmethoxyphenyl)-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C19H23NO3/c1-14(2)20-18(19(21)22)12-15-8-10-17(11-9-15)23-13-16-6-4-3-5-7-16/h3-11,14,18,20H,12-13H2,1-2H3,(H,21,22)/t18-/m0/s1

InChI Key

GCOAGFKQFBCBJY-SFHVURJKSA-N

Isomeric SMILES

CC(C)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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